Methyl 3-amino-3-deoxy-a-d-mannopyranoside, HCl

Catalog No.
S1482126
CAS No.
14133-35-8
M.F
C7H16ClNO5
M. Wt
229.66 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-amino-3-deoxy-a-d-mannopyranoside, HCl

CAS Number

14133-35-8

Product Name

Methyl 3-amino-3-deoxy-a-d-mannopyranoside, HCl

IUPAC Name

(2R,3S,4S,5S,6S)-4-amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol;hydrochloride

Molecular Formula

C7H16ClNO5

Molecular Weight

229.66 g/mol

InChI

InChI=1S/C7H15NO5.ClH/c1-12-7-6(11)4(8)5(10)3(2-9)13-7;/h3-7,9-11H,2,8H2,1H3;1H/t3-,4+,5-,6+,7+;/m1./s1

InChI Key

UMFRURBOSLCTIW-FEFNGDHTSA-N

SMILES

COC1C(C(C(C(O1)CO)O)N)O.Cl

Canonical SMILES

COC1C(C(C(C(O1)CO)O)N)O.Cl

Isomeric SMILES

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)N)O.Cl

Antioxidant Properties:

MADM-HCl has been studied for its potential antioxidant properties. In cell culture studies, it has been shown to protect cells from damage caused by lipid peroxidation and protein oxidation. It also inhibits the formation of reactive oxygen species (ROS), such as hydroxyl radicals, which are harmful to cells [].

Catalase Inhibition:

MADM-HCl has been identified as an inhibitor of the enzyme catalase. Catalase is an important antioxidant enzyme that helps break down hydrogen peroxide, a reactive oxygen species. Inhibition of catalase by MADM-HCl may contribute to its observed antioxidant activity.

Antibacterial Effects:

Studies have shown that MADM-HCl can inhibit the growth of bacteria in aerobic environments. Additionally, it has been shown to inhibit the activity of catalase and superoxide dismutase, which are enzymes involved in bacterial defense against oxidative stress.

Other Research Areas:

Research on MADM-HCl is ongoing, and it is being explored in other areas of scientific research. For example, a study has investigated the importance of the nitrogen protecting group on the stereoselectivity of MADM-HCl [].

Methyl D-Mannosamine Hydrochloride is a derivative of D-mannose, a naturally occurring hexose sugar found in plants and some microorganisms [1]. It is a modified sugar molecule with a methyl group attached at the third carbon position and an amino group replacing the hydroxyl group at the same position. The hydrochloride salt form indicates the presence of hydrochloric acid (HCl) to neutralize the positive charge on the amino group [1].

This compound holds significance in scientific research due to its structural similarity to naturally occurring glycosides and its potential applications in various fields, including:

  • Glycosidase inhibitors: Methyl D-Mannosamine can be used as a building block for synthesizing glycosidase inhibitors, enzymes that break down glycosidic bonds in carbohydrates. These inhibitors have potential applications in treating diseases like lysosomal storage disorders [2].
  • Medicinal chemistry: The molecule's structure serves as a scaffold for developing new drugs targeting specific receptors or enzymes [1].
  • Chemical biology: Methyl D-Mannosamine can be used to study carbohydrate-protein interactions and cellular processes involving glycosylation [3].

Citation:

  • Sigma-Aldrich:

Molecular Structure Analysis

Methyl D-Mannosamine Hydrochloride possesses a complex molecular structure with several key features:

  • Cyclic sugar ring: The molecule has a six-membered pyranose ring structure characteristic of D-mannose, with the carbon atoms numbered 1 to 6.
  • Methyl group: A methyl group (CH3) is attached to the third carbon (C-3) of the ring.
  • Amino group: An amino group (NH2) replaces the hydroxyl group (OH) typically present at C-3 in D-mannose.
  • Hydrochloride salt: The amino group is positively charged (NH3+), balanced by a chloride ion (Cl-) to form the hydrochloride salt.

This combination of features creates a molecule with a unique chemical profile and potential for interacting with other molecules.

Data unavailable:

  • Specific 3D structure of Methyl D-Mannosamine Hydrochloride is not readily available in the provided sources.

Chemical Reactions Analysis

  • Synthesis: The synthesis pathway for this compound is likely to involve multistep organic reactions starting from D-mannose or a similar sugar precursor. Detailed reaction schemes might be available in specialized chemistry literature.
  • Decomposition: As with most organic molecules, Methyl D-Mannosamine Hydrochloride can decompose under extreme heat or in the presence of strong acids or bases. The specific products of decomposition would depend on the reaction conditions.

Data unavailable:

  • Balanced chemical equations for the synthesis or decomposition of Methyl D-Mannosamine Hydrochloride are not found in the provided sources.

Physical And Chemical Properties Analysis

  • Physical state: Likely a white crystalline solid at room temperature.
  • Melting point and boiling point: Data unavailable.
  • Solubility: Likely soluble in water due to the presence of the charged amino group and the hydroxyl groups on the ring. Solubility in organic solvents would depend on the specific solvent.
  • Stability: Presumably stable under normal storage conditions. May decompose under extreme temperatures or in the presence of strong acids or bases.

Data unavailable:

  • Specific values for melting point, boiling point, and solubility are not found in the provided sources.

The specific mechanism of action of Methyl D-Mannosamine Hydrochloride depends on the intended application. Here are two potential scenarios:

  • Glycosidase inhibitor: When used as a glycosidase inhibitor, Methyl D-Mannosamine can mimic the natural substrate of the enzyme. The enzyme binds to the modified sugar but cannot cleave the glycosidic bond due to the absence of the hydroxyl group at C-3. This inhibits the enzyme's activity and potentially disrupts specific cellular processes [2].
  • Drug development: In drug development, the mechanism of action would depend on the specific drug design and its target molecule. Methyl D-Mannosamine could interact with receptors or enzymes through hydrogen bonding or other interactions due to

Dates

Modify: 2023-09-16

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